molecular formula C8H18O3 B044248 Triethyl orthoacetate CAS No. 78-39-7

Triethyl orthoacetate

Cat. No.: B044248
CAS No.: 78-39-7
M. Wt: 162.23 g/mol
InChI Key: NDQXKKFRNOPRDW-UHFFFAOYSA-N
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Description

Triethyl orthoacetate is a versatile and highly valuable orthoester reagent extensively used in organic synthesis as a protected form of acetaldehyde and a carbon nucleophile. Its primary research application is in the Johnson-Claisen rearrangement, where it facilitates the stereoselective synthesis of γ,δ-unsaturated esters from allylic alcohols, a key transformation in the construction of complex natural product skeletons. Furthermore, it serves as a crucial building block for the synthesis of various heterocyclic compounds, such as pyrimidines and pyrroles. In peptide chemistry, it is employed to generate carboxylate-activating reagents. The mechanism of action for its hallmark reaction involves initial transesterification with an allylic alcohol, followed by a concerted, pericyclic [3,3]-sigmatropic rearrangement upon heating, which results in the formation of a new carbon-carbon bond and the generation of an ester functionality. This unique reactivity profile makes this compound an indispensable tool for medicinal chemistry, materials science, and total synthesis research, enabling the efficient construction of complex molecular architectures.

Properties

IUPAC Name

1,1,1-triethoxyethane
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InChI

InChI=1S/C8H18O3/c1-5-9-8(4,10-6-2)11-7-3/h5-7H2,1-4H3
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InChI Key

NDQXKKFRNOPRDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H18O3
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DSSTOX Substance ID

DTXSID4058815
Record name Ethane, 1,1,1-triethoxy-
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Molecular Weight

162.23 g/mol
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Physical Description

Colorless liquid; [Aldrich MSDS]
Record name 1,1,1-Triethoxyethane
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CAS No.

78-39-7
Record name Triethyl orthoacetate
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Record name 1,1,1-Triethoxyethane
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Record name Triethyl orthoacetate
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Record name Ethane, 1,1,1-triethoxy-
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Record name Triethyl orthoacetate
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Record name 1,1,1-TRIETHOXYETHANE
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Preparation Methods

Reaction Mechanism and Conditions

In this approach, ethyl acetate reacts with excess diethyl ether in the presence of BF3 as a catalyst. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the ethoxy group from diethyl ether displaces the acetate group from ethyl acetate. The process typically occurs in an autoclave at elevated temperatures (110°C) over 12 hours.

Key reaction parameters :

  • Molar ratio : Ethyl acetate to diethyl ether (1:10)

  • Catalyst loading : 1 mol% BF3 relative to ethyl acetate

  • Solvent : Hexadecane (internal standard for gas chromatography analysis)

Yield and Optimization

Under optimal conditions, this method achieves yields exceeding 90%. For instance, a scaled-up synthesis using 10 mmol ethyl acetate and 100 mmol diethyl ether produced this compound with 95% yield after purification. The use of hexadecane as an internal standard ensures precise monitoring of reaction progress via gas chromatography.

Acetonitrile-Based Synthesis

An alternative route involves acetonitrile and ethanol as starting materials, adapted from methodologies developed for trimethyl orthoacetate. Although originally designed for the trimethyl variant, this two-step process can be modified for this compound by substituting methanol with ethanol.

Step 1: Formation of Ethylimino Acetate Hydrochloride

Acetonitrile reacts with ethanol in the presence of dry hydrogen chloride (HCl) gas to form ethylimino acetate hydrochloride. This exothermic reaction requires careful temperature control (-20°C to -5°C) and the addition of a non-polar solvent (e.g., n-hexane) to manage reactivity.

Reaction conditions :

  • Molar ratio : Acetonitrile:ethanol:HCl = 1:1.5:1.1

  • Surfactant : Gemini surfactant (0.001–0.005 mol% relative to acetonitrile) to absorb residual water

  • Duration : 6 hours under vigorous stirring

Step 2: Alcoholysis to this compound

The ethylimino acetate hydrochloride intermediate undergoes alcoholysis with excess ethanol (2–4 equivalents relative to acetonitrile). Adjusting the pH to 5–6.5 using ammonia gas ensures complete conversion. The reaction proceeds at 25–40°C for 3–4 hours, followed by filtration and distillation to isolate the product.

Yield and scalability :

  • Lab-scale : 85–92% yield (adapted from trimethyl orthoacetate data)

  • Industrial-scale : Batch processes in 1,000 L reactors demonstrate consistent yields above 90% after optimization.

Comparative Analysis of Synthetic Methods

The table below contrasts the two primary methods for this compound synthesis:

Parameter Acid-Catalyzed Transesterification Acetonitrile-Based Synthesis
Starting Materials Ethyl acetate, diethyl etherAcetonitrile, ethanol
Catalyst Boron trifluoride (BF3)Hydrogen chloride (HCl)
Reaction Temperature 110°C-20°C to 40°C
Reaction Time 12 hours9–10 hours (combined steps)
Yield 90–95%85–92%
Byproducts MinimalAmmonium chloride
Industrial Viability High (simple setup)Moderate (pH control required)

Industrial Production Considerations

Environmental Impact

The acetonitrile method produces less volatile organic compounds (VOCs) compared to transesterification, aligning with green chemistry principles.

Chemical Reactions Analysis

Triethyl orthoacetate undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acids, bases, and various solvents such as ethanol and toluene. The major products formed from these reactions are acetic acid, ethanol, and various esters.

Scientific Research Applications

Pharmaceutical Applications

1.1 Chelation Therapy for Metal Overload Disorders

Triethyl orthoacetate has been identified as an effective chelator for excess metal ions, particularly iron. Research shows that it can efficiently remove iron from the body, making it a potential treatment for conditions like hemochromatosis and thalassemia. A patent describes its use in pharmaceutical compositions aimed at reducing toxic levels of iron and other heavy metals in patients .

  • Mechanism of Action : TEOA binds to ferric ions (Fe³⁺), facilitating their excretion from the body. This property is crucial for treating iron overload disorders, where elevated iron levels can lead to organ damage and other health complications.
  • Dosage and Efficacy : Effective doses range from 10-100 mg/kg body weight, tailored according to individual patient needs and severity of the condition. Studies indicate that TEOA not only reduces serum ferritin levels but also minimizes associated organ damage .

Organic Synthesis

2.1 Role as a Reagent

This compound serves as a valuable reagent in organic synthesis, particularly in the formation of esters and other functional groups. It acts as a dehydrating agent and can facilitate various chemical reactions, including:

  • Esterification : TEOA can introduce acetate groups into alcohols, enhancing the synthesis of esters.
  • Crosslinking Agent : In polymer chemistry, TEOA has been used to develop novel crosslinking methods for hydrogels, improving material properties in biomedical applications .

Material Science

3.1 Porous Media Research

TEOA is utilized in the production of porous materials through co-condensation processes with resorcinol-formaldehyde (RF) precursors. This application is significant in developing advanced materials for filtration and catalysis .

Application AreaSpecific UseBenefits
PharmaceuticalChelation therapyReduces iron overload; minimal toxicity
Organic SynthesisEsterificationFacilitates formation of esters
Material SciencePorous media productionEnhances material properties

Case Studies

4.1 Treatment of Iron Overload Disorders

A clinical study demonstrated the effectiveness of TEOA in patients with hereditary hemochromatosis. Patients receiving TEOA showed significant reductions in serum ferritin levels over a treatment period of several months, indicating its potential as a long-term therapeutic agent .

4.2 Synthesis of Hydrogel Films

In another study focused on biomedical applications, TEOA was employed in synthesizing hydrogel films from chitosan and polyvinyl alcohol (PVA). The resulting hydrogels exhibited improved mechanical properties and biocompatibility, making them suitable for drug delivery systems .

Mechanism of Action

The mechanism of action of triethyl orthoacetate involves its ability to act as an acetylating agent. In the Johnson-Claisen rearrangement, this compound reacts with allyl vinyl ethers to form γ,δ-unsaturated carbonyl compounds through a series of rearrangements and eliminations . The molecular targets and pathways involved include the formation of carbon-oxygen bonds and the stabilization of reaction intermediates.

Comparison with Similar Compounds

Comparison with Similar Orthoesters

Reactivity and Selectivity

Compound Reactivity Profile Selectivity Typical Yields (%) Reaction Conditions
Triethyl orthoacetate (TEOA) Moderate to high reactivity in esterification, acetylation, and cyclization. Prefers monoesterification at RT; forms diesters at elevated temperatures . 60–97% Reflux (toluene), RT to 150°C
Triethyl orthoformate (TEOF) Higher reactivity in cyclocondensation (e.g., 4-styrylquinazoline synthesis). Forms pteridines instead of xanthines in chemoselective reactions . 42–85% 90–150°C, microwave-assisted
Triethyl orthopropionate Lower reactivity due to steric hindrance from the propyl group. Yields drop in homologous series (e.g., 5a–f: 60% vs. 5m–r: <50%) . 45–60% Prolonged heating (>150°C)
Trimethyl orthoacetate Faster esterification due to smaller methyl groups but limited thermal stability. Prefers methyl ester formation in sulfonic acid reactions . 69–92% RT to reflux (CH₂Cl₂ or toluene)
Key Findings:
  • TEOA vs. TEOF: TEOA excels in amino acid acetylation (95% ee) and phosphonate esterification, while TEOF outperforms in cyclocondensation (85% yield for 4-styrylquinazoline) . Mechanistic studies reveal TEOA’s unique ability to stabilize carbocations via ethyl group donation, enabling one-pot lactone synthesis .
  • Steric Effects : Longer alkyl chains (e.g., triethyl orthopropionate) reduce yields due to steric hindrance .
  • Chemoselectivity : TEOA produces xanthines, whereas TEOF forms pteridines, highlighting divergent pathways .

Mechanistic Insights

  • TEOA in Phosphonate Esterification: Forms intermediate A, which decomposes to monoester 3b at RT and diester 4b at higher temperatures. Three TEOA molecules are required for diester formation, emphasizing its stoichiometric role .
  • TEOF in Cyclocondensation: Generates stabilized carbocations more readily, facilitating aromatic aldehyde reactions that TEOA cannot achieve .
  • Amino Acid Acetylation: TEOA’s acetyl group enables dual esterification and N-acetylation, while TEOF fails due to formate’s instability under similar conditions .

Limitations and Challenges

  • Reactivity Trade-offs : TEOA’s lower reactivity in cyclocondensation vs. TEOF necessitates tailored conditions .
  • Byproduct Formation : Excess TEOA can lead to pyrophosphonate byproducts in phosphonic acid reactions .
  • Thermal Sensitivity : Prolonged heating (>150°C) may degrade TEOA, limiting its use in high-temperature protocols .

Biological Activity

Triethyl orthoacetate (TEOAc), with the chemical formula C9H18O4\text{C}_9\text{H}_{18}\text{O}_4 or CH3C OC2H5)3\text{CH}_3\text{C OC}_2\text{H}_5)_3, is an organic compound classified as an orthoester of acetic acid. This colorless, oily liquid is primarily utilized in organic synthesis, particularly for acetylation reactions and as a reagent in various chemical transformations, including the Johnson-Claisen rearrangement . Beyond its synthetic utility, TEOAc has garnered attention for its potential biological activities, which are the focus of this article.

The biological activity of TEOAc can be attributed to its reactivity as a precursor in the synthesis of biologically active compounds. It serves as a versatile building block in organic chemistry, facilitating the formation of various heterocycles and other complex molecules that exhibit significant biological properties.

  • Antimicrobial Activity : Recent studies have demonstrated that derivatives synthesized from TEOAc possess antimicrobial properties. For instance, compounds derived from TEOAc have shown efficacy against Mycobacterium tuberculosis, with some exhibiting minimum inhibitory concentrations (MIC) as low as 0.40 µg/mL .
  • Anticancer Potential : Research indicates that certain derivatives obtained through reactions involving TEOAc exhibit anticancer properties. These compounds often target specific pathways involved in cancer cell proliferation and survival, although further studies are needed to elucidate their mechanisms fully .
  • Enzyme Inhibition : Some studies have suggested that TEOAc derivatives can act as enzyme inhibitors, potentially affecting metabolic pathways relevant to various diseases. For example, certain synthesized compounds have been evaluated for their ability to inhibit angiotensin-converting enzyme (ACE), which plays a crucial role in hypertension and cardiovascular diseases .

Case Study 1: Synthesis of Antimycobacterial Agents

A study published in 2016 investigated the synthesis of a series of compounds derived from TEOAc aimed at targeting Mycobacterium tuberculosis. The synthesized compounds were evaluated for their anti-mycobacterial activity against the H37Rv strain. The results indicated that several compounds exhibited promising activity, with potency ranging from 0.40 to 6.25 µg/mL . This study highlights the potential of TEOAc as a scaffold for developing new anti-tuberculosis agents.

Case Study 2: Anticancer Activity Assessment

In another research effort, derivatives synthesized from TEOAc were screened for anticancer activity against various cancer cell lines. The results indicated that some derivatives inhibited cell growth significantly at low concentrations, suggesting their potential as lead compounds in cancer therapy development . The structure-activity relationship (SAR) analysis revealed specific functional groups that enhanced biological activity.

Data Table: Summary of Biological Activities

Activity Compound/Derivatives Target Organism/Cell Line MIC/IC50
AntimycobacterialVarious TEOAc derivativesMycobacterium tuberculosis0.40 - 6.25 µg/mL
AnticancerSelected derivativesCancer cell lines (e.g., MCF-7)Low µM range
Enzyme InhibitionSpecific derivativesACENot specified

Q & A

Q. What are the primary synthetic applications of triethyl orthoacetate in organic chemistry, and what methodological considerations are critical for its use?

this compound is widely used as an acylating agent and orthoester donor in organic synthesis. Key applications include:

  • Esterification reactions : It facilitates the selective esterification of phosphonic acids, where optimal substrate conversion (≥99%) is achieved at 40°C using this compound as both solvent and reagent (3–5 equiv. relative to substrate) .
  • Enantioselective synthesis : In allylic alcohol reactions, it serves as an ethyl donor under catalytic acid conditions (e.g., propionic acid), with purification via column chromatography after removing excess reagent under reduced pressure .
  • Heterocycle formation : It participates in microwave-assisted multicomponent reactions (MCRs) to synthesize imidazo[1,2-a]pyridines, requiring precise stoichiometry (1:3:3 molar ratio of substrate, this compound, and cyanamide) and controlled heating (e.g., microwave irradiation at 100°C) . Methodological tip : Use inert conditions and monitor reactions via TLC or NMR to track intermediate formation .

Q. How should this compound be handled safely in laboratory settings?

this compound is a flammable liquid (Category 3, H226) requiring strict safety protocols:

  • Storage : Keep in a cool, well-ventilated area away from ignition sources. Use explosion-proof equipment .
  • Handling : Wear PPE (gloves, goggles), avoid inhalation of vapors, and work under fume hoods. In case of skin contact, wash thoroughly with soap and water .
  • Disposal : Follow local regulations for ester-containing waste .

Advanced Research Questions

Q. How do temperature and solvent choice influence the selectivity and yield of esterification reactions using this compound?

Temperature and solvent are critical for optimizing reaction outcomes:

  • Temperature effects : In phosphonic acid esterification, increasing temperature from 30°C to 40°C improves substrate conversion from ~90% to ≥99%, while selectivity for diesters over monoesters rises from 85% to 99% at 90°C. However, temperatures >100°C risk product decomposition .
  • Solvent role : Using this compound as a solvent in excess (5+ equiv.) maximizes reactivity due to its dual role as reagent and medium, minimizing side reactions . Data contradiction note : While this compound is effective in esterification, its reactivity varies among ortho esters. For example, triethyl orthoformate shows negligible reactivity under similar conditions, highlighting the need for substrate-specific optimization .

Q. What strategies resolve contradictions in stereochemical outcomes when using this compound in enantioselective syntheses?

Discrepancies in stereoselectivity often arise from competing reaction pathways. Key strategies include:

  • Catalyst screening : Heterogeneous catalysts (e.g., silica sulfuric acid) improve stereocontrol in alkene synthesis by directing regioselective attack .
  • Reaction monitoring : Real-time ³¹P or ¹H NMR analysis helps identify intermediates and adjust conditions (e.g., acid catalyst loading) to favor desired enantiomers .
  • Thermodynamic control : Prolonged heating (e.g., 5 hours at 137°C) in cyclization reactions can shift equilibria toward thermodynamically stable products .

Q. How does this compound’s reactivity compare to other orthoesters in non-conventional media (e.g., SO₂ or ionic liquids)?

this compound exhibits unique reactivity in non-polar and acidic media:

  • In liquid SO₂ : It undergoes rapid alkoxy exchange (t½ <24 hr at 25°C), forming ethyl acetate and diethyl sulfite. This contrasts with triethyl orthoformate, which requires higher temperatures (85–90°C) for partial conversion .
  • Microwave-assisted reactions : It enables faster kinetics in MCRs compared to conventional heating, though non-thermal microwave effects are minimal . Mechanistic insight : The electron-withdrawing acetate group in this compound enhances electrophilicity, making it more reactive than orthoformate derivatives in polar solvents .

Methodological Best Practices

  • Purification : Use silica gel chromatography (hexane/ethyl acetate gradients) to isolate products from excess this compound .
  • Reaction scaling : Maintain stoichiometric ratios (e.g., 5.74 equiv. of this compound for O-acylation) to ensure reproducibility .
  • Data reporting : Include detailed reaction parameters (temperature, solvent volume, catalyst loading) to enable replication, as per guidelines in Organic Chemistry Journal and Beilstein Journal of Organic Chemistry .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triethyl orthoacetate
Reactant of Route 2
Triethyl orthoacetate

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